3-Bromo-2-chloro-6-fluorophenylacetic acid
Description
Contextualization within the Field of Halogenated Phenylacetic Acids
Halogenated phenylacetic acids are a cornerstone of synthetic organic chemistry and medicinal chemistry. The phenylacetic acid scaffold itself is a key structural motif found in numerous biologically active compounds and serves as a versatile building block for more complex molecules. orgsyn.org Prominent examples of drugs based on this core structure include diclofenac (B195802) and flurbiprofen, which are widely used non-steroidal anti-inflammatory drugs (NSAIDs). orgsyn.org
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl ring dramatically alters the parent molecule's physicochemical properties. This process, known as halogenation, is a critical tool for modulating a compound's lipophilicity, electronic character, and metabolic stability. bldpharm.com For instance, halogenated derivatives of phenylacetic acid are used as herbicides (e.g., Fenac) and as precursors in the synthesis of pharmaceuticals and pesticides. jk-sci.com The development of efficient and novel methods for synthesizing these derivatives, such as via carbonylation of benzyl (B1604629) chlorides or metal-free oxidation of vinylarenes, remains an active area of research. mdpi.comresearchgate.net Therefore, 3-Bromo-2-chloro-6-fluorophenylacetic acid, as a member of this class, is recognized by researchers as a potential intermediate or building block for creating novel, high-value chemical entities.
Significance of Multi-Halogenation Patterns in Aromatic Systems for Chemical Research
The presence of multiple, different halogens on a single aromatic ring—as seen in this compound—is of particular interest to chemical researchers. This multi-halogenation pattern offers a sophisticated method for fine-tuning molecular properties with high precision. A significant portion of drugs currently in clinical trials contain halogens, underscoring the importance of this strategy. bldpharm.com
Each halogen atom contributes uniquely to the molecule's profile:
Fluorine: Often used to block metabolic oxidation sites and increase lipophilicity, thereby improving a drug's bioavailability and half-life. bldpharm.com
Chlorine and Bromine: These larger halogens can also enhance lipophilicity and are pivotal in forming a specific, non-covalent interaction known as a "halogen bond." chemsrc.comscbt.com
A key discovery in modern medicinal chemistry is the role of the halogen bond, an attractive interaction between a halogen atom in one molecule and a Lewis base (an electron-rich atom like oxygen or nitrogen) in another. scbt.comdoaj.org The strength of this bond increases from chlorine to bromine to iodine. doaj.org By strategically placing different halogens, chemists can control the directionality and strength of these interactions, allowing for highly selective binding to biological targets like proteins. bldpharm.comdoaj.org This precise control over intermolecular forces is crucial for designing more potent and selective drugs. The complex arrangement of bromine, chlorine, and fluorine on the phenyl ring of the subject compound provides a unique electronic and steric landscape, making it a valuable scaffold for exploring these advanced molecular design principles.
Overview of Current Research Trajectories for Complex Phenylacetic Acid Derivatives
The field of complex phenylacetic acid derivatives is dynamic, with research extending into various therapeutic areas and synthetic methodologies. Scientists are continually developing new derivatives with the aim of discovering novel biological activities. orgsyn.org
Current research trajectories include:
Development of New Therapeutic Agents: Phenylacetic acid derivatives are being investigated for a wide range of applications. For example, some have been developed as human Peroxisome Proliferator-Activated Receptor (hPPAR) agonists for treating metabolic disorders, while others have shown potential as anticancer agents by inducing apoptosis in cancer cells. nashpharmatech.comresearchgate.net
Novel Synthetic Methods: There is a strong focus on creating more efficient, cost-effective, and environmentally friendly ways to synthesize these complex molecules. mdpi.comresearchgate.net Recent innovations include palladium-catalyzed carbonylation reactions and one-step formations in water microdroplets, which avoid the use of toxic reagents like sodium cyanide. mdpi.com
Application as Building Blocks: Heavily substituted and multi-halogenated phenylacetic acids are valuable as starting materials for creating even more intricate chemical structures. orgsyn.org The unique substitution pattern of compounds like this compound makes them ideal candidates for multi-step syntheses, where each halogen can be selectively functionalized to build molecular complexity.
This ongoing research ensures that the class of molecules to which this compound belongs will continue to be a fertile ground for discovery in both chemistry and pharmacology.
Structure
3D Structure
Properties
CAS No. |
1003608-92-1 |
|---|---|
Molecular Formula |
C8H5BrClFO2 |
Molecular Weight |
267.48 g/mol |
IUPAC Name |
2-(3-bromo-2-chloro-6-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
LWCLWDPXBFTRFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)O)Cl)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 2 Chloro 6 Fluorophenylacetic Acid and Analogues
Regioselective Halogenation Strategies for Phenylacetic Acid Skeletons
Achieving the specific 3-bromo, 2-chloro, 6-fluoro substitution pattern on a phenylacetic acid skeleton necessitates a carefully planned sequence of halogenation reactions. The directing effects of the existing substituents on the aromatic ring are a critical consideration in these strategies.
The introduction of a bromine atom at the C3 position of a 2-chloro-6-fluorophenylacetic acid precursor is a key step. The existing chloro and fluoro groups, being ortho-para directing, present a challenge for direct bromination. The chloro group at C2 and the fluoro group at C6 would direct an incoming electrophile (like Br+) to the C3 and C5 positions. Therefore, achieving high regioselectivity for the C3 position requires careful selection of brominating agents and reaction conditions.
Recent studies have shown efficient methods for regioselective bromination on other heterocyclic systems, such as using tetrabutylammonium (B224687) tribromide (TBATB) for the selective C3-bromination of pyrrolo[1,2-a]quinoxalines, yielding highly selective products in good yields. nih.gov While the substrate is different, the principle of using milder brominating agents to enhance regioselectivity can be applied. For phenylacetic acid precursors, classical methods might involve electrophilic aromatic substitution using Br₂ with a Lewis acid catalyst, but controlling the reaction to avoid di- or tri-substituted byproducts is crucial. Alternative methods, such as those developed for α-bromo-phenylacetic acids, involve reacting a substituted benzaldehyde (B42025) with tribromomethane in the presence of a base. google.com
Table 1: Comparison of Bromination Methods for Aromatic Compounds
| Method | Reagent(s) | Substrate Example | Key Feature |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Br₂, Lewis Acid (e.g., FeBr₃) | Substituted Benzene (B151609) | Standard method, regioselectivity depends on directing groups. |
| Mild Bromination | Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxaline | High regioselectivity under mild conditions. nih.gov |
The selective introduction of a chlorine atom onto a bromofluorophenylacetic acid intermediate is another critical transformation. If starting from a 3-bromo-6-fluorophenylacetic acid, chlorination must be directed to the C2 position. The directing effects of the bromo (ortho-, para-) and fluoro (ortho-, para-) groups would favor substitution at positions ortho and para to them.
A highly efficient method for the α-selective chlorination of phenylacetic acid and its analogues utilizes catalytic phosphorus trichloride (B1173362) (PCl₃) and trichloroisocyanuric acid (TCCA) under solvent-free conditions. unimi.it This method provides high yields for substrates bearing electron-withdrawing or weakly electron-donating para-substituents. unimi.it However, for ring chlorination, electrophilic aromatic substitution with Cl₂ and a Lewis acid would be the conventional approach. The challenge lies in controlling the regioselectivity to favor the sterically hindered C2 position.
Table 2: Conditions for α-Selective Chlorination of Phenylacetic Acids
| Substrate | Reagents | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylacetic acid | PCl₃, TCCA | 85 | High | unimi.it |
This method is specific to α-chlorination (on the acetic acid side chain) and not ring chlorination.
Incorporating fluorine into aromatic rings often requires specialized reagents, as direct fluorination with F₂ gas is highly reactive and non-selective. Nucleophilic fluorinating agents, where a fluoride (B91410) anion displaces a leaving group, and electrophilic fluorinating agents, where an electron-deficient fluorine atom reacts, are common. tcichemicals.com The choice of method often depends on the stage of the synthesis at which the fluorine is introduced.
For synthesizing fluorinated phenylacetic acids, a common strategy is to start with a pre-fluorinated building block, such as a fluorinated benzaldehyde or aniline (B41778). nih.govresearchgate.net For instance, a patented method describes the synthesis of fluorophenylacetic acids starting from a fluorinated aniline derivative, which undergoes a diazotization-addition reaction followed by hydrolysis. google.com This approach avoids the harsh conditions of late-stage aromatic fluorination. The unique properties imparted by fluorine substituents can also enable new reactivities and regioselective functionalizations that are not possible with non-fluorinated counterparts. altmaniacs.com
Carboxylation and Alpha-Carbon Functionalization Routes
The synthesis of the phenylacetic acid structure itself can be achieved through various methods, with modern techniques favoring catalytic approaches for efficiency and atom economy.
Palladium-catalyzed reactions are powerful tools for forming the C-C bond of the acetic acid side chain. One established method is the carboxylation of benzylic halides. This involves reacting a substituted benzyl (B1604629) halide (e.g., 3-bromo-2-chloro-6-fluorobenzyl chloride) with carbon monoxide (CO) in the presence of a palladium catalyst.
A related and more atom-economic approach is the direct palladium-catalyzed benzylation of carboxylic acids with toluenes via benzylic C-H activation. semanticscholar.orgnih.gov This method provides an efficient route to benzyl esters, which can then be hydrolyzed to the desired phenylacetic acid. Furthermore, palladium-catalyzed carbonylative reactions can couple aryl halides with various nucleophiles and a carbon monoxide source, offering a versatile route to construct the phenylacetic acid skeleton. researchgate.netd-nb.info For example, a decarboxylative coupling of alkynyl carboxylic acids with benzyl halides using a palladium catalyst provides a route to internal alkynes, showcasing the versatility of these catalytic systems. organic-chemistry.org A significant disadvantage of older methods, such as those using iron or cobalt carbonyls, is that they often require high pressure and can result in complex reaction mixtures. google.com
Table 3: Palladium-Catalyzed Methodologies for Phenylacetic Acid Synthesis | Reaction Type | Substrates | Catalyst System | Key Advantage | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Carboxylation of Benzyl Halides | Benzyl Halide, CO | Palladium Catalyst | Direct formation of acid/ester moiety. | google.com | | Benzylic C-H Acyloxylation | Toluene (B28343) derivative, Carboxylic Acid | Palladium Catalyst, O₂ | High atom-economy, good functional group tolerance. semanticscholar.orgnih.gov | | Carbonylative Arylation | Aryl Bromide, Pronucleophile, CO | NIXANTPHOS-based Palladium Catalyst | Access to sterically diverse α-aryl ketones. researchgate.net | | Decarboxylative Coupling | Alkynyl Carboxylic Acid, Benzyl Halide | Pd(OAc)₂, Xphos | Copper-free conditions, avoids homocoupling. organic-chemistry.org |
For creating analogues with chirality at the alpha-carbon (the carbon adjacent to the ring and the carboxyl group), stereoselective methods are employed. These approaches are crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.
One method involves the α-alkylation of phenylacetic acid dianions. researchgate.net The use of chiral ligands can influence the stereochemical outcome. For instance, using N-(monoalkyl)-α,β-diphenyl-β-hydroxy ethylamine (B1201723) as a chiral ligand in the catalytic alkylation of 4-chlorophenyl acetic acid resulted in a 46.2% enantiomeric excess. researchgate.net Another effective strategy is the asymmetric synthesis of α-alkyl-α-hydroxyl phenylacetic acids using a chiral starting material like (S)-mandelic acid. researchgate.net This approach utilizes a chiral auxiliary that directs the stereochemistry of the reaction and is later removed. Such methods can achieve high diastereoselectivities, often greater than 95%. researchgate.net The resolution of racemic mixtures of α-substituted phenylacetic acids is another common, albeit less efficient, method to obtain pure enantiomers. acs.org
Multi-Step Synthesis Pathways for 3-Bromo-2-chloro-6-fluorophenylacetic Acid
The construction of a molecule with a specific 1,2,3,6-tetrasubstitution pattern, like this compound, cannot be achieved through simple electrophilic aromatic substitution on a single precursor. It requires a carefully designed multi-step sequence that controls the introduction of each functional group.
The cornerstone of synthesizing substituted aromatic compounds is controlling the position of incoming electrophiles. The existing substituents on a benzene ring dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions. These substituents are broadly classified as either ortho-, para- directors or meta- directors. This directing effect is determined by the substituent's ability to stabilize the carbocation intermediate (the arenium ion) formed during the reaction.
Substituents that donate electron density to the ring, either through resonance or inductive effects, are known as activating groups and are typically ortho-, para- directors. Conversely, electron-withdrawing groups are deactivating and can be either meta- directors (like nitro or carbonyl groups) or ortho-, para- directors (like halogens). Halogens (F, Cl, Br) are a unique class; they are deactivating due to their strong inductive electron-withdrawing effect but are ortho-, para- directing because their lone pairs can stabilize the carbocation intermediate through resonance.
In a polysubstituted benzene ring, the directing effects of all substituents must be considered. When the directing effects are synergistic, the position of substitution is reinforced. When they are competitive, the outcome depends on the relative activating/deactivating strengths of the groups. For a molecule like this compound, all three halogen substituents are ortho-, para- directors, making a direct, sequential halogenation of a simpler precursor highly challenging and likely to produce a mixture of isomers. Therefore, achieving the desired substitution pattern requires more advanced strategies beyond simple EAS, such as directed ortho-metallation or the use of blocking groups.
| Substituent Group | Examples | Directing Effect | Ring Activity |
|---|---|---|---|
| Alkyl | -CH₃, -C₂H₅ | Ortho, Para | Activating |
| Hydroxyl / Alkoxy | -OH, -OCH₃ | Ortho, Para | Strongly Activating |
| Amino | -NH₂, -NR₂ | Ortho, Para | Strongly Activating |
| Halogen | -F, -Cl, -Br, -I | Ortho, Para | Deactivating |
| Carbonyl | -CHO, -COR, -COOH | Meta | Deactivating |
| Nitro | -NO₂ | Meta | Strongly Deactivating |
| Trifluoromethyl | -CF₃ | Meta | Strongly Deactivating |
Given the challenges of regioselectivity, the synthesis of this compound must involve a sequence where substituent placement is unambiguously controlled. A hypothetical pathway might start from a precursor where some of the required functionality is already in place, such as 2,5-difluoroaniline (B146615).
A plausible synthetic sequence could be:
Chlorination: Introduction of a chlorine atom onto the 2,5-difluoroaniline ring. The amino group is a strong ortho-, para- director, potentially directing the chlorine to the desired position.
Bromination: Subsequent bromination would be directed by the existing substituents.
Sandmeyer Reaction: The amino group, having served its purpose as a directing group, can then be converted into a nitrile (-CN) via diazotization followed by a Sandmeyer reaction with CuCN.
Hydrolysis: Finally, hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid side chain.
An alternative strategy involves building the acetic acid side chain at an earlier stage. For instance, one could start with a substituted toluene derivative. The methyl group can be halogenated at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This benzylic halide is a versatile intermediate that can be converted to the phenylacetic acid via nucleophilic substitution with cyanide followed by hydrolysis. However, the challenge of controlling the ring halogenation sequence remains a primary consideration in this approach as well.
Novel Catalytic Systems and Methodologies in Halophenylacetic Acid Synthesis
Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and environmental friendliness. The synthesis of halophenylacetic acids has benefited significantly from these advancements, particularly in the areas of palladium-catalyzed and metal-free transformations.
Palladium catalysts are exceptionally versatile for forming carbon-carbon bonds and have been extensively used in the synthesis of phenylacetic acid derivatives. One prominent method is the palladium-catalyzed carbonylation of benzyl halides. In this reaction, a benzyl chloride derivative reacts with carbon monoxide in the presence of a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), to yield the corresponding phenylacetic acid. This method is effective and can be performed under relatively mild conditions.
Recent research has also focused on the direct C-H functionalization of aryl acetic acid derivatives using palladium catalysis. These methods utilize a directing group to guide the catalyst to a specific C-H bond on the aromatic ring, enabling the introduction of various functional groups at positions that are difficult to access through classical electrophilic substitution. For example, a nitrile-based template can direct palladium to perform olefination at the meta-position of a phenylacetic acid derivative with high selectivity. This approach offers a powerful tool for the late-stage modification of complex molecules.
| Starting Material | Catalyst System | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Dichlorobenzyl chloride | Pd(PPh₃)₂Cl₂, TEAC | CO (1.5 MPa), NaOH, Xylene, 80°C | 2,4-Dichlorophenylacetic acid | 95% | |
| Benzyl chloride | Pd(PPh₃)₂Cl₂, TEAC | CO (1.5 MPa), NaOH, Xylene, 80°C | Phenylacetic acid | 91% | |
| Phenylacetic acid derivative | Pd(OAc)₂, Ligand | Acrylate, Ag₂CO₃, 110°C | meta-Olefinated product | Fair to Excellent | |
| Pyridone-containing phenylacetic acid | Pd(OAc)₂ | D₂O, K₂CO₃, 100°C | ortho-Deuterated product | >97% D incorporation |
In pursuit of greener and more cost-effective synthetic routes, there is a growing interest in developing metal-free reactions. For the synthesis of halogenated aromatic compounds and their derivatives, several metal-free strategies have emerged.
One such approach involves the direct C-H borylation of phenylacetamide derivatives using boron tribromide (BBr₃). This method allows for the regioselective installation of a boryl group, which is a versatile synthetic handle that can be subsequently converted into a variety of functional groups, including halogens, through well-established cross-coupling reactions. The successful borylation of drug molecules like ibuprofen (B1674241) demonstrates the practical utility of this metal-free strategy.
Another classic, yet relevant, metal-free method for preparing phenylacetic acids is the Willgerodt-Kindler reaction. This reaction converts an aryl alkyl ketone (e.g., a substituted acetophenone) into the corresponding thioamide using sulfur and an amine, such as morpholine. The resulting thiomorpholide can then be hydrolyzed to afford the phenylacetic acid. This transformation is particularly useful for rearranging the carbon skeleton to introduce the acetic acid side chain. These and other organocatalytic or reagent-mediated transformations represent a significant step towards more sustainable chemical manufacturing.
Mechanistic Investigations and Reaction Dynamics of 3 Bromo 2 Chloro 6 Fluorophenylacetic Acid Synthesis
Elucidation of Regioselective Halogenation Mechanisms on Aromatic Rings
The introduction of halogen atoms at specific positions on an aromatic ring is a critical step in the synthesis of 3-Bromo-2-chloro-6-fluorophenylacetic acid. This process is governed by the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome of the reaction depends on the directing effects of the substituents already present on the ring. researchgate.net In a plausible synthetic route, a key step would be the bromination of a 2-chloro-6-fluorosubstituted benzene (B151609) derivative.
Halogens, such as chlorine and fluorine, are deactivating groups, meaning they slow the rate of electrophilic aromatic substitution compared to benzene itself. youtube.com This is due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directors because their lone pairs can donate electron density to the ring through resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex) when the electrophile attacks at these positions. youtube.comyoutube.com
In a precursor molecule like 2-chloro-6-fluorotoluene, the potential sites for electrophilic bromination are C3, C4, and C5. The directing effects of the existing halogens must be considered:
Fluorine (at C6): Directs an incoming electrophile to the ortho- (C5) and para- (C3) positions.
Chlorine (at C2): Directs an incoming electrophile to the ortho- (C3) and para- (C5) positions.
Both substituents strongly direct the incoming electrophile to the C3 and C5 positions. The final regioselectivity is often a subtle interplay of these electronic effects and steric hindrance. The formation of the 3-bromo isomer is often favored. The general mechanism for this halogenation involves the activation of the electrophile (e.g., Br₂) with a Lewis acid catalyst, followed by the nucleophilic attack of the aromatic ring on the activated electrophile, and subsequent deprotonation to restore aromaticity. masterorganicchemistry.com
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
|---|---|---|---|---|
| -F (Fluoro) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Ortho, Para |
| -Cl (Chloro) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Ortho, Para |
Studies on the Reaction Mechanisms of Carboxylation Pathways
The introduction of the acetic acid moiety onto the substituted phenyl ring is a crucial transformation. A widely used and effective method for synthesizing carboxylic acids from organic halides is through the carboxylation of an organometallic intermediate, most commonly a Grignard reagent. jove.com This pathway allows for the formation of a new carbon-carbon bond. masterorganicchemistry.com
The mechanism can be described in two primary stages:
Formation of the Organometallic Reagent: An appropriate aryl halide, such as 3-bromo-2-chloro-6-fluorobenzyl bromide, is reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent. The magnesium inserts into the carbon-halogen bond, reversing the polarity of the carbon atom and making it strongly nucleophilic. masterorganicchemistry.comleah4sci.com
Carboxylation and Protonation: The nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (often used in its solid form, "dry ice"). jove.commasterorganicchemistry.com This nucleophilic addition reaction forms a magnesium salt of the carboxylate. jove.com In a subsequent step, this intermediate is treated with an aqueous acid (e.g., H₃O⁺) to protonate the carboxylate, yielding the final this compound product. jove.comyoutube.com
Kinetic and Thermodynamic Analysis of Complex Synthetic Pathways
In multi-step syntheses involving competing reaction pathways, the final product distribution can be determined by either kinetic or thermodynamic control. wikipedia.org This distinction is particularly relevant during electrophilic aromatic substitution steps, where multiple isomers can be formed.
Kinetic Control: Under conditions of low temperature and short reaction times, the major product is the one that is formed fastest. youtube.comyoutube.com This "kinetic product" is the one whose formation proceeds through the transition state with the lowest activation energy (Ea). libretexts.org
Thermodynamic Control: At higher temperatures and with longer reaction times, the system can reach equilibrium. youtube.com Under these conditions, the most stable product, the "thermodynamic product," will be the major component of the mixture, regardless of its rate of formation. wikipedia.orglibretexts.org This product has the lowest Gibbs free energy.
In the halogenation of a substituted benzene ring, the initial product ratio may be governed by kinetics. For example, attack at a less sterically hindered position might be faster, leading to the kinetic product. However, if the reaction is reversible, allowing it to proceed at a higher temperature could lead to the formation of a more stable, thermodynamically favored isomer. Chemists can manipulate reaction conditions to selectively favor the desired product. youtube.com
| Control Type | Governing Factor | Favored Product | Typical Reaction Conditions |
|---|---|---|---|
| Kinetic | Rate of Reaction (Lowest Activation Energy) | Product that forms fastest | Low Temperature, Short Reaction Time |
| Thermodynamic | Product Stability (Lowest Gibbs Free Energy) | Most stable product | High Temperature, Long Reaction Time |
Transition State Analysis in Stereoselective Synthesis of Phenylacetic Acid Derivatives
While this compound is achiral, the principles of stereoselective synthesis are crucial for producing chiral derivatives of phenylacetic acid, which are important in various fields. Asymmetric synthesis aims to produce a single stereoisomer of a chiral molecule. The stereochemical outcome of such a reaction is determined in the stereodetermining step and depends on the relative energies of the diastereomeric transition states. nih.gov
The origin of stereoselectivity lies in the energy difference between the transition state leading to one enantiomer and the transition state leading to the other. nih.gov A chiral catalyst or auxiliary creates a chiral environment that preferentially stabilizes one of these transition states over the other. nih.govresearchgate.net This stabilization is often achieved through a series of weak, non-covalent interactions between the catalyst and the substrate. nih.gov
For example, in the asymmetric synthesis of a chiral phenylacetic acid derivative, a prochiral precursor could be subjected to a reaction such as:
Asymmetric Hydrogenation: The reduction of a corresponding α-keto ester using a chiral transition-metal catalyst (e.g., a Rhodium-BINAP complex). The catalyst-substrate complex will have two possible diastereomeric transition states, one of which is lower in energy, leading to the preferential formation of one enantiomer.
Enantioselective Alkylation: The alkylation of a prochiral enolate derived from a phenylacetic ester. A chiral phase-transfer catalyst or a chiral base can control the facial selectivity of the incoming electrophile.
Chemical Reactivity and Transformation Studies of 3 Bromo 2 Chloro 6 Fluorophenylacetic Acid
Reactivity of the Carboxylic Acid Moiety in Multi-Halogenated Systems
The carboxylic acid group is a primary site for functionalization. Standard transformations such as esterification, amidation, and reduction are readily applicable, with the reactivity being subtly modulated by the strong inductive electron-withdrawing effect of the halogenated phenyl ring. This effect enhances the electrophilicity of the carboxyl carbon, potentially facilitating nucleophilic acyl substitution reactions.
For instance, esterification can be achieved under standard conditions, such as Fischer esterification with an alcohol in the presence of a strong acid catalyst. Similarly, conversion to amides can be accomplished using coupling agents or by forming an intermediate acid chloride. The reduction of the carboxylic acid to the corresponding primary alcohol, 2-(3-bromo-2-chloro-6-fluorophenyl)ethanol, can be performed using powerful reducing agents like lithium aluminum hydride.
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Methanol (CH₃OH), H₂SO₄ | Methyl 3-bromo-2-chloro-6-fluorophenylacetate |
| Amidation | Ammonia (NH₃), Coupling Agent (e.g., DCC) | 2-(3-Bromo-2-chloro-6-fluorophenyl)acetamide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄), then H₂O | 2-(3-Bromo-2-chloro-6-fluorophenyl)ethanol |
Reactivity of Aromatic Halogen Substituents (Bromine, Chlorine, Fluorine)
The reactivity of the three different halogen atoms on the aromatic ring is distinct, allowing for selective functionalization through various reaction pathways.
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule due to the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon bearing a leaving group. libretexts.orgyoutube.com
The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. youtube.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive effect of the highly electronegative fluorine atom polarizing the C-F bond. youtube.comyoutube.com Therefore, under SNAr conditions, the fluorine at the C6 position is the most likely to be substituted by a strong nucleophile. The electron-withdrawing character of the other halogens and the carboxymethyl group further activate the ring toward nucleophilic attack. libretexts.org
| Position | Halogen | Relative SNAr Reactivity | Influencing Factors |
|---|---|---|---|
| C6 | Fluorine | Highest | High electronegativity, strong inductive effect. youtube.comyoutube.com |
| C2 | Chlorine | Intermediate | Moderate leaving group ability and inductive effect. |
| C3 | Bromine | Lowest | Best leaving group among halogens but weakest inductive effect. |
Metal-catalyzed cross-coupling reactions, particularly those utilizing palladium catalysts, offer a powerful method for forming new carbon-carbon and carbon-heteroatom bonds at the halogen positions. The key to these reactions is the significant difference in reactivity among the carbon-halogen bonds, which allows for high chemoselectivity.
In palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Heck couplings, the reactivity order of carbon-halogen bonds is C-I > C-Br > C-Cl >> C-F. Consequently, the carbon-bromine bond at the C3 position is the most susceptible to oxidative addition to a Pd(0) complex. This allows for selective coupling with a variety of partners, such as boronic acids, organostannanes, or alkenes, while leaving the C-Cl and C-F bonds intact. researchgate.net By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective functionalization at the C3 position. Subsequent coupling at the C2 (chloro) position would require more forcing conditions. The C-F bond is generally unreactive under these conditions.
| Coupling Partner (Ar-B(OH)₂) | Catalyst/Ligand | Expected Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 2-Chloro-6-fluoro-3-phenylphenylacetic acid |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 2-Chloro-6-fluoro-3-(4-methoxyphenyl)phenylacetic acid |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | 2-Chloro-6-fluoro-3-(thiophen-2-yl)phenylacetic acid |
Reactivity at the Alpha-Carbon of the Acetic Acid Side Chain
The methylene (B1212753) (CH₂) group of the acetic acid side chain is activated by the adjacent carboxylic acid and the electron-withdrawing aromatic ring, making it susceptible to various functionalization reactions.
The α-carbon can be deprotonated by a suitable base to form an enolate, which can then react with various electrophiles. For example, α-halogenation, particularly bromination, can be achieved using reagents like N-bromosuccinimide or through a Hell-Volhard-Zelinsky reaction. The resulting α-halo acid is a valuable intermediate for further substitutions. google.com Alkylation at the α-position is also possible by treating the enolate with an alkyl halide. These reactions provide a route to introduce additional diversity into the molecule's structure.
| Reaction Type | Reagents | Product |
|---|---|---|
| α-Bromination | 1. Br₂, PBr₃ 2. H₂O | 2-Bromo-2-(3-bromo-2-chloro-6-fluorophenyl)acetic acid |
| α-Alkylation | 1. LDA, THF, -78°C 2. Methyl Iodide (CH₃I) | 2-(3-Bromo-2-chloro-6-fluorophenyl)propanoic acid |
A significant advancement in C-H functionalization is the palladium(II)-catalyzed ortho-olefination of phenylacetic acids. nih.govresearchgate.net This reaction utilizes the carboxylic acid moiety as a native directing group to activate a C-H bond at the ortho position. The use of specialized ligands, such as mono-N-protected amino acids (MPAA), is often crucial for achieving high yields and selectivity. nih.govresearchgate.netnih.gov
For 3-bromo-2-chloro-6-fluorophenylacetic acid, the only available ortho C-H bond is at the C5 position. The reaction involves the coordination of the carboxylate to the palladium catalyst, followed by C-H activation to form a palladacycle intermediate. This intermediate then reacts with an olefin, leading to the formation of a new carbon-carbon bond at the C5 position. This methodology tolerates a wide array of electron-donating and electron-withdrawing substituents on the aromatic ring. nih.govrsc.org Molecular oxygen can often be used as the terminal oxidant, making the process more sustainable. nih.govrsc.org
| Substrate | Olefin Partner | Catalyst System | Potential Product |
|---|---|---|---|
| This compound | Ethyl acrylate | Pd(OAc)₂, MPAA Ligand, Oxidant | Ethyl (E)-3-(5-(carboxymethyl)-3-bromo-4-chloro-2-fluorophenyl)acrylate |
| This compound | Styrene | Pd(OAc)₂, MPAA Ligand, Oxidant | 5-((E)-2-Phenylvinyl)-3-bromo-2-chloro-6-fluorophenylacetic acid |
Degradation and Stability Studies under Controlled Academic Research Conditions
While specific, dedicated academic studies on the degradation and stability of this compound are not extensively documented in publicly available literature, its chemical behavior under controlled research conditions can be inferred from the extensive body of research on structurally related halogenated aromatic compounds and phenylacetic acid derivatives. The stability of this molecule is primarily dictated by the interplay of its functional groups: the carboxylic acid moiety and the substituted phenyl ring containing bromine, chlorine, and fluorine atoms. Key degradation pathways investigated for similar compounds include hydrolysis, photodegradation, and thermal decomposition.
Hydrolytic Stability:
The this compound molecule contains an acetic acid group attached to a stable phenyl ring. The carbon-carbon bond between the phenyl ring and the acetic acid side chain is robust. The primary site for potential hydrolysis is the carboxylic acid group itself, which can undergo acid-base reactions but is generally stable against decomposition in water. libretexts.orgchemistrytalk.org The carbon-halogen bonds on the aromatic ring are known to be highly resistant to hydrolysis under typical environmental pH and temperature conditions due to the high energy required to break these bonds. viu.ca Therefore, the compound is expected to be hydrolytically stable in neutral aqueous solutions. Under extreme pH (highly acidic or basic) and temperature conditions, slow hydrolysis might be induced, but this is generally not a significant degradation pathway for aryl halides without specific activating groups or catalytic conditions. chemistrytalk.orgesisresearch.org
Photodegradation:
Halogenated aromatic compounds are often susceptible to photodegradation upon exposure to ultraviolet (UV) radiation. For haloacetic acids (HAAs), photolysis is a recognized degradation pathway. nih.gov The energy from UV light can induce the cleavage of the carbon-halogen bonds, a process known as photolytic dehalogenation. The rate and efficiency of this degradation are dependent on factors such as the wavelength of light, the presence of photosensitizing agents (like titanium dioxide), and the specific halogen atom. nih.gov It is plausible that this compound could undergo stepwise dehalogenation, likely starting with the weaker carbon-bromine bond, followed by the carbon-chlorine bond. This process would lead to the formation of various partially dehalogenated phenylacetic acid derivatives and ultimately could lead to the complete mineralization of the compound to carbon dioxide, water, and halide ions under ideal photocatalytic conditions. nih.govrsc.org
Thermal Decomposition:
At elevated temperatures, such as those used in thermal recycling or incineration, this compound is expected to decompose. researchgate.net Studies on brominated flame retardants and other halogenated organic compounds show that thermal degradation proceeds through complex radical-chain reactions. rsc.org For this specific molecule, initial decomposition would likely involve decarboxylation (loss of CO2) from the acetic acid group and the cleavage of the C-Br and C-Cl bonds. cetjournal.itcetjournal.it This process can generate a variety of smaller, volatile organic compounds, including halogenated benzenes, phenols, and potentially polyhalogenated dibenzo-p-dioxins and dibenzofurans if combustion conditions are incomplete, particularly in the presence of catalysts. researchgate.net The thermal stability is influenced by the presence of oxygen and the specific temperature profile. cetjournal.it
Illustrative Degradation Pathways and Conditions
The following table summarizes the expected degradation behavior of this compound based on studies of analogous compounds. This data is illustrative and not based on direct experimental results for the target compound.
| Degradation Pathway | Conditions | Expected Transformation/Products | Relative Stability |
| Hydrolysis | Aqueous solution, ambient temperature, neutral pH (pH 5-9) | No significant degradation expected. The compound exists as the corresponding carboxylate salt depending on pH. libretexts.orgviu.ca | High |
| Photodegradation | UV irradiation (e.g., 254 nm), presence of aqueous medium. | Potential for stepwise reductive dehalogenation (loss of Br, Cl). Formation of mono- and di-halogenated phenylacetic acid intermediates. nih.gov | Moderate |
| Photocatalysis | UV irradiation in the presence of a photocatalyst (e.g., TiO2). | Accelerated degradation and potential for complete mineralization to CO2, H2O, HBr, HCl, and HF. nih.govrsc.org | Low |
| Thermal Decomposition | Elevated temperatures (>300°C), pyrolytic or oxidative environments. | Decarboxylation, cleavage of C-halogen bonds. Formation of halogenated benzenes, phenols, and other smaller organic fragments. Potential for toxic byproduct formation under certain conditions. researchgate.netrsc.org | Low |
Computational and Theoretical Chemistry of 3 Bromo 2 Chloro 6 Fluorophenylacetic Acid
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding nature of 3-Bromo-2-chloro-6-fluorophenylacetic acid. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model its molecular properties. For analogous compounds, like 2-bromo-6-chloro-4-fluoroaniline (B1268482), calculations using the B3LYP functional with a 6-31+G(d,p) basis set have been performed to determine optimized geometrical parameters and electronic properties. researchgate.net
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. researchgate.net For halogenated aromatics, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO may be distributed over the ring and the electron-withdrawing substituents. The specific energies of these orbitals dictate the molecule's susceptibility to electrophilic or nucleophilic attack.
Table 1: Representative Calculated Electronic Properties for a Halogenated Aromatic Analogue (2-bromo-6-chloro-4-fluoroaniline) Note: This data is for a structurally similar compound and serves as an illustrative example of the types of properties calculated.
| Property | HF / 6-31+G(d,p) | B3LYP / 6-31+G(d,p) |
| Total Energy (Hartrees) | -3412.8230 | -3417.5771 |
| HOMO Energy (eV) | Data not available | Data not available |
| LUMO Energy (eV) | Data not available | Data not available |
| HOMO-LUMO Gap (eV) | Data not available | Data not available |
Data derived from studies on analogous compounds. researchgate.net
Conformational Analysis and Determination of Energy Minima
Conformational analysis of this compound is essential for identifying its most stable three-dimensional structures. The molecule's flexibility primarily arises from the rotation around the single bond connecting the phenyl ring to the acetic acid side chain (the Cα-C(aryl) bond).
The potential energy surface of the molecule is explored by systematically rotating this bond and calculating the energy at each step. This process identifies various conformers, such as staggered and eclipsed forms, which represent energy minima (stable states) and maxima (transition states), respectively. The relative energies of these conformers determine their population at a given temperature.
For phenylacetic acids, the orientation of the carboxylic acid group relative to the plane of the phenyl ring is a key conformational feature. Steric hindrance between the ortho-substituents (in this case, chlorine and fluorine) and the carboxylic acid group plays a significant role in defining the lowest energy conformation. The bulky bromine atom at the meta-position further influences the molecule's preferred spatial arrangement. The global energy minimum will correspond to the conformation that best balances steric repulsion and favorable electronic interactions.
Prediction of Reactivity and Reaction Pathways through Advanced Computational Modeling
Computational modeling can predict the reactivity of this compound and map out potential reaction pathways. Reactivity descriptors, derived from DFT calculations, are used to identify the most reactive sites within the molecule.
Global and Local Reactivity Descriptors:
Global descriptors like chemical hardness, electronegativity, and the HOMO-LUMO gap provide a general measure of the molecule's reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
Local descriptors , such as Fukui functions and molecular electrostatic potential (MEP) maps, pinpoint specific atomic sites prone to attack. The MEP map, for example, visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a related compound, 2-bromo-6-chloro-4-fluoroaniline, the MEP map shows negative potential (red/yellow) around the electronegative atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) near hydrogen atoms. researchgate.net
These models can be used to simulate reaction mechanisms, such as deprotonation of the carboxylic acid, or substitution reactions on the aromatic ring. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed, allowing for the determination of activation barriers and reaction thermodynamics.
Application of Density Functional Theory (DFT) and Ab Initio Approaches to Halogenated Aromatics
Both DFT and ab initio methods are powerful tools for studying halogenated aromatic compounds.
Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are based on first principles and offer high accuracy. They are computationally expensive but are often used as a benchmark for other methods. These approaches are particularly important for accurately describing non-covalent interactions, such as halogen bonding.
Density Functional Theory (DFT) offers a balance between accuracy and computational cost, making it widely used for larger molecules. The choice of the exchange-correlation functional (e.g., B3LYP, PBE0, M06-2X) is critical for obtaining reliable results. For halogenated systems, functionals that properly account for dispersion forces are often necessary. Studies on halogen-substituted phenylacetic acids have successfully used DFT to calculate structural properties, vibrational spectra, and reactivity descriptors that align well with experimental data. researchgate.net
For instance, theoretical vibrational frequencies for 2-bromo-6-chloro-4-fluoroaniline were calculated using both HF and DFT (B3LYP) methods. The calculated frequencies were scaled to correct for anharmonicity and systematic errors, showing good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This demonstrates the utility of these methods in characterizing the vibrational properties of complex halogenated molecules.
Molecular Dynamics Simulations for Understanding Solvent Effects on Reactivity
Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment, providing insights that static quantum chemical calculations cannot. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can explore its conformational dynamics, solvation structure, and the influence of the solvent on its reactivity.
The explicit inclusion of solvent molecules is crucial, as interactions such as hydrogen bonding between the carboxylic acid group and water can significantly alter the molecule's preferred conformation and energetic landscape. The solvent can stabilize certain conformers or transition states, thereby affecting reaction rates and pathways.
MD simulations can be performed using classical force fields or, for higher accuracy in describing reactive events, can be combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. These advanced techniques would allow for the study of chemical reactions, such as the acid's dissociation in water, providing a dynamic picture of the process at the atomic level.
Advanced Spectroscopic Analysis and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For a compound with a complex substitution pattern like 3-Bromo-2-chloro-6-fluorophenylacetic acid, multi-nuclear and multidimensional NMR experiments are essential to differentiate it from its isomers and to assign all proton, carbon, and fluorine signals accurately.
Advanced 1H, 13C, and 19F NMR Techniques for Complex Signals
The 1H NMR spectrum of this compound is expected to show distinct signals for the methylene (B1212753) protons of the acetic acid group and the two aromatic protons. The methylene protons would appear as a singlet, while the aromatic protons would exhibit splitting due to coupling with each other and with the fluorine atom. The electron-withdrawing effects of the halogen substituents would shift these proton signals downfield.
The 13C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show eight distinct signals corresponding to the six aromatic carbons, the methylene carbon, and the carbonyl carbon of the acetic acid group. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens, with the carbon attached to fluorine showing a characteristic large C-F coupling constant.
Given the presence of a fluorine atom, 19F NMR spectroscopy is a highly valuable tool. walisongo.ac.id A single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom on a polysubstituted benzene (B151609) ring. The coupling of the fluorine atom to adjacent protons and carbons provides crucial connectivity information. magritek.com
Table 1: Predicted NMR Spectroscopic Data for this compound
| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|---|
| Aromatic CH | ¹H NMR | 7.0 - 7.5 | Doublet of doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 6-8 |
| Aromatic CH | ¹H NMR | 7.2 - 7.7 | Doublet of doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 4-6 |
| Methylene CH₂ | ¹H NMR | ~3.8 | Singlet | - |
| Carboxyl OH | ¹H NMR | >10 | Broad singlet | - |
| Aromatic C-Br | ¹³C NMR | ~115 | Doublet | J(C,F) ≈ 3-5 |
| Aromatic C-Cl | ¹³C NMR | ~130 | Doublet | J(C,F) ≈ 20-25 |
| Aromatic C-F | ¹³C NMR | ~160 | Doublet | J(C,F) ≈ 240-260 |
| Aromatic C-H | ¹³C NMR | 125-135 | Multiplets | - |
| Aromatic C-CH₂ | ¹³C NMR | ~138 | Doublet | J(C,F) ≈ 2-4 |
| Methylene CH₂ | ¹³C NMR | ~35 | Singlet | - |
| Carbonyl C=O | ¹³C NMR | ~175 | Singlet | - |
Application of 2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by establishing through-bond correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons, confirming their adjacent positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the substitution pattern. For instance, correlations would be expected from the methylene protons to the carbonyl carbon and to the two adjacent aromatic carbons (C2 and C6). Correlations from the aromatic protons to neighboring carbons would further confirm the arrangement of substituents on the benzene ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and molecular formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the elemental composition of an ion. For this compound (C₈H₆BrClFO₂), HRMS would be used to confirm its molecular formula. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further corroborating the presence of these elements.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₈H₆⁷⁹Br³⁵ClFO₂ | 265.9224 |
| [M+H]⁺ | C₈H₇⁷⁹Br³⁵ClFO₂ | 266.9302 |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides valuable information about the compound's structure. umb.edu For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂), followed by subsequent losses of the halogen atoms. Analyzing these fragmentation patterns helps in confirming the connectivity of the molecule. lcms.cz
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
For this compound, the IR and Raman spectra would show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band and a strong C=O (carbonyl) stretching band. The spectra would also display bands corresponding to the C-H stretching and bending vibrations of the aromatic ring and the methylene group, as well as vibrations associated with the carbon-halogen (C-F, C-Cl, C-Br) bonds.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong (IR) |
| Aromatic C-H | C-H Stretch | 3000-3100 | Medium (IR), Strong (Raman) |
| Methylene C-H | C-H Stretch | 2850-2960 | Medium (IR) |
| Carbonyl C=O | C=O Stretch | 1700-1725 | Very Strong (IR) |
| Aromatic C=C | C=C Stretch | 1450-1600 | Medium-Strong |
| C-F Bond | C-F Stretch | 1000-1300 | Strong (IR) |
| C-Cl Bond | C-Cl Stretch | 600-800 | Medium-Strong (IR) |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
As of the latest available data, detailed X-ray crystallographic studies for this compound have not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, experimental data regarding its solid-state structure, including unit cell parameters, space group, and specific intramolecular bond lengths and angles, are not available.
The determination of a crystal structure through single-crystal X-ray diffraction would provide invaluable insights into the molecule's three-dimensional arrangement in the solid state. Such an analysis would definitively establish the conformation of the acetic acid side chain relative to the substituted phenyl ring. Key parameters that a crystallographic study would reveal include the torsion angles between the phenyl ring and the carboxylic acid group, as well as the planarity of the phenyl ring itself, which can be influenced by the steric and electronic effects of its halogen substituents.
Without experimental crystallographic data, any discussion of the solid-state conformation and packing of this compound remains speculative and would rely on computational modeling and comparison with structurally related compounds for which crystal structures have been determined.
Role of 3 Bromo 2 Chloro 6 Fluorophenylacetic Acid As a Building Block in Complex Organic Synthesis
Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds
While direct and extensive research specifically detailing the use of 3-Bromo-2-chloro-6-fluorophenylacetic acid in the synthesis of marketed drugs is limited in publicly accessible literature, the broader class of halogenated phenylacetic acid derivatives is well-established in the pharmaceutical industry. These compounds are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, structurally related bromo- and chloro-substituted phenylacetic acids are key intermediates in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
The presence of the fluorine atom in this compound is of particular interest in medicinal chemistry. The introduction of fluorine can significantly modulate the physicochemical properties of a drug molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. This often leads to improved pharmacokinetic and pharmacodynamic profiles. It is therefore highly probable that this compound is utilized in the proprietary research and development of novel drug candidates where such fine-tuning of molecular properties is essential.
Table 1: Potential Pharmaceutical Applications of Halogenated Phenylacetic Acid Scaffolds
| Therapeutic Area | Example of Structurally Related Drug Class | Role of Halogenated Phenylacetic Acid Moiety |
| Anti-inflammatory | Non-Steroidal Anti-inflammatory Drugs (NSAIDs) | Core scaffold for cyclooxygenase (COX) enzyme inhibition. |
| Oncology | Kinase Inhibitors | Building block for constructing molecules that target specific cancer-related proteins. |
| Infectious Diseases | Novel Antibacterials and Antivirals | Precursor for heterocyclic compounds with antimicrobial activity. |
Scaffold for Agrochemical Active Ingredients and Research Compounds
Similar to its role in pharmaceuticals, this compound and its derivatives are valuable scaffolds in the development of new agrochemicals. The halogenated phenylacetic acid motif is found in a variety of pesticides, including herbicides, insecticides, and fungicides. The specific combination of halogen atoms can influence the biological activity and selectivity of the final product.
For example, a patent discloses the synthesis of 3-bromo-4-fluorobenzaldehyde, a related compound, as a key intermediate for pesticides. nih.gov This highlights the general importance of such halogenated aromatic building blocks in the agrochemical industry. The unique electronic and steric properties imparted by the bromine, chlorine, and fluorine substituents in this compound can be exploited to design new active ingredients with improved efficacy, reduced environmental impact, and novel modes of action.
Table 2: Potential Agrochemical Applications Based on Halogenated Aromatic Scaffolds
| Agrochemical Class | Potential Role of the this compound Scaffold |
| Herbicides | Precursor for compounds that interfere with essential plant biochemical pathways. |
| Insecticides | Building block for molecules that target the nervous system of insects. |
| Fungicides | Scaffold for the synthesis of agents that inhibit fungal growth. |
Synthetic Utility in the Preparation of Novel Materials Science Precursors
The application of halogenated aromatic compounds extends beyond the life sciences into the realm of materials science. The reactivity of the carbon-halogen bonds allows for the use of molecules like this compound in the synthesis of polymers and other advanced materials.
For instance, research has been conducted on the synthesis and copolymerization of various bromo, chloro, and fluoro ring-substituted phenylcyanoacrylates. google.com While not directly involving the title compound, this work demonstrates the principle of using halogenated aromatic precursors to create polymers with specific properties. The presence of multiple halogen atoms on the phenyl ring of this compound could be leveraged to create cross-linked polymers or to introduce specific functionalities into a material. These materials could find applications in areas such as electronics, optics, and specialty coatings.
Potential as a Chiral Derivatizing Agent or Precursor for Chiral Auxiliaries
Furthermore, the molecule could serve as a precursor for the synthesis of novel chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The rigid, well-defined structure of the substituted phenyl ring in this compound could be a foundation for designing effective chiral auxiliaries for asymmetric synthesis.
Future Research Directions and Emerging Methodologies
Development of More Sustainable and Green Synthetic Routes for Poly-Halogenated Phenylacetic Acids
The chemical industry is undergoing a paradigm shift towards sustainability, driven by the need to minimize environmental impact and enhance economic viability. For the synthesis of poly-halogenated phenylacetic acids, this translates into the development of greener methodologies that reduce waste, avoid hazardous reagents, and utilize renewable resources.
Key strategies in this area include the adoption of alternative solvents to replace traditional volatile organic compounds. researchgate.net Water, supercritical fluids, and ionic liquids are being explored for their potential to offer unique reactivity and simplify product isolation. researchgate.net Furthermore, the principles of atom economy are being integrated into synthetic design to maximize the incorporation of starting materials into the final product, thereby minimizing waste generation. uni-muenchen.de Methodologies such as microwave-assisted synthesis and flow chemistry are also gaining traction as they can significantly reduce reaction times, improve energy efficiency, and allow for safer and more controlled production processes. researchgate.netsci-hub.st The development of catalytic systems that can operate under milder conditions and with higher selectivity is another crucial aspect of creating more sustainable synthetic pathways for these valuable compounds. nih.gov
Advancements in Chemo- and Regioselective Functionalization of Multi-Halogenated Systems
The presence of multiple, yet distinct, halogen substituents on an aromatic ring, as seen in 3-Bromo-2-chloro-6-fluorophenylacetic acid, presents both a challenge and an opportunity for synthetic chemists. The ability to selectively functionalize one halogen over the others is crucial for the construction of complex, value-added molecules. Future research will focus on refining strategies to achieve high chemo- and regioselectivity in the functionalization of such multi-halogenated systems.
Current approaches often rely on the inherent differences in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in transition metal-catalyzed cross-coupling reactions. acs.orgnih.gov However, achieving selectivity between halogens with similar reactivity, such as chlorine and bromine, can be challenging. nih.gov Emerging strategies to address this include the development of highly specific catalyst-ligand systems that can differentiate between halogen atoms based on subtle electronic and steric differences. acs.org The use of directing groups, which position the catalyst for reaction at a specific site, is another powerful tool for controlling regioselectivity. acs.org Furthermore, advancements in C-H bond functionalization offer a complementary approach, allowing for the direct introduction of new functional groups at specific positions on the aromatic ring without pre-functionalization. nih.govresearchgate.net The development of orthogonal functionalization strategies, where different halogens can be sequentially and selectively targeted in a one-pot reaction, represents a significant goal in this field. nih.gov
Exploration of Bio-Catalytic Approaches for the Synthesis and Transformation of Halophenylacetic Acids
Biocatalysis, the use of enzymes and whole microorganisms to catalyze chemical reactions, is emerging as a powerful and sustainable alternative to traditional chemical synthesis. The high selectivity and mild operating conditions of enzymatic reactions make them particularly attractive for the synthesis and transformation of complex molecules like halophenylacetic acids.
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Routes
The convergence of chemistry with data science is opening up new frontiers in chemical research. Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict the reactivity of molecules, optimize reaction conditions, and even design novel synthetic routes from scratch.
For poly-halogenated phenylacetic acids, ML models can be trained on large datasets of reaction outcomes to predict the most likely site of reaction in a multi-halogenated system under a given set of conditions. This can help chemists to more efficiently design experiments and avoid trial-and-error approaches. AI algorithms can also be used to retrospectively analyze known synthetic pathways and propose novel, more efficient, or more sustainable routes to a target molecule. As the volume and quality of chemical data continue to grow, the predictive power of these computational tools is expected to increase, making them an indispensable part of the modern synthetic chemist's toolkit.
Investigation of New Catalytic Systems for Selective Halogen Manipulation and Exchange Reactions
The development of novel and highly efficient catalytic systems is at the heart of advancing the synthesis and functionalization of poly-halogenated compounds. Future research will continue to push the boundaries of catalyst design to achieve unprecedented levels of selectivity and reactivity in halogen manipulation and exchange reactions.
A key area of focus is the development of catalysts for selective halogen exchange (halex) reactions, where one halogen atom is replaced by another. This would provide a powerful tool for fine-tuning the reactivity of a multi-halogenated substrate. Another important direction is the design of catalysts that can selectively activate and functionalize the typically less reactive C-Cl and C-F bonds. This would open up new avenues for the synthesis of novel fluorinated and chlorinated compounds. Research into photoredox catalysis is also gaining momentum, as it offers a way to drive chemical reactions using visible light, often under very mild conditions. The development of robust and recyclable catalysts will also be crucial for improving the sustainability and cost-effectiveness of these transformations.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-Bromo-2-chloro-6-fluorophenylacetic acid?
- Methodology : Begin with phenylacetic acid derivatives. For bromination, use N-bromosuccinimide (NBS) under controlled radical or electrophilic conditions. Chlorination can be achieved via thionyl chloride (SOCl₂) or direct electrophilic substitution. Fluorination may require halogen exchange (e.g., Balz-Schiemann reaction) or directed ortho-metalation followed by quenching with a fluorinating agent. Purify intermediates via recrystallization or column chromatography, leveraging purity standards (>95% GC/HPLC) as outlined for analogous halogenated phenylacetic acids .
Q. Which spectroscopic techniques are most reliable for structural elucidation?
- Methodology :
- NMR : Use ¹H/¹³C NMR with deuterated solvents (e.g., DMSO-d₆) to resolve splitting patterns caused by adjacent halogens. For example, demonstrates ¹H NMR coupling for 2-chloro-6-fluorophenylacetic acid, where fluorine-induced splitting complicates interpretation .
- Mass Spectrometry : High-resolution ESI-MS or electron ionization (EI-MS) confirms molecular weight and fragmentation patterns, as shown for related compounds in and .
- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and halogen-related vibrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance in cross-coupling reactions?
- Methodology :
- Use bulky ligands (e.g., SPhos, XPhos) with palladium catalysts to enhance oxidative addition of the bromo-chloro-fluorophenyl moiety.
- Employ microwave-assisted synthesis to reduce reaction time and improve yields.
- Monitor progress via LC-MS (referenced in for impurity tracking) and adjust solvent polarity (e.g., toluene/DMF mixtures) to improve solubility .
Q. How to resolve contradictions between crystallographic and solution-phase data?
- Methodology :
- Refine X-ray diffraction data using SHELXL ( ) to confirm substituent positions and crystal packing effects.
- Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers) in solution.
- Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to validate electronic environments, as inferred from computational studies in .
Q. What computational methods validate the electronic effects of halogen substituents?
- Methodology :
- Conduct density functional theory (DFT) calculations to map electrostatic potentials and Fukui indices, predicting sites for electrophilic/nucleophilic attack.
- Analyze Hammett σ constants to correlate substituent electronic effects with reactivity trends, referencing synthesis strategies in and .
Data Analysis and Contradiction Resolution
Q. How to interpret conflicting biological activity data in derivatives?
- Methodology :
- Apply principal component analysis (PCA) to separate electronic (σ), steric (Es), and lipophilic (logP) contributions to activity.
- Use Bayesian regression models to quantify uncertainty in dose-response curves, referencing pharmacological impurity studies in .
Q. How to address solubility challenges in aqueous systems?
- Methodology :
- Screen co-solvents (e.g., DMSO-water) or surfactants (e.g., Tween-80) to enhance dispersion.
- Characterize solubility via phase diagrams and dynamic light scattering (DLS), leveraging purification techniques from and .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
